molecular formula C10H12O2S B1361836 2-(Propylthio)benzoic acid CAS No. 21213-10-5

2-(Propylthio)benzoic acid

Cat. No.: B1361836
CAS No.: 21213-10-5
M. Wt: 196.27 g/mol
InChI Key: MNTQKBRBPNZLPM-UHFFFAOYSA-N
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Description

2-(Propylthio)benzoic acid (CAS: 21213-10-5) is a benzoic acid derivative substituted with a propylthio (-S(CH₂)₂CH₃) group at the ortho position. Its molecular structure combines the aromatic carboxylic acid moiety with a hydrophobic thioether chain, influencing its physicochemical properties such as solubility, lipophilicity, and reactivity. This compound is utilized in pharmaceutical and chemical research, particularly in studies involving receptor binding, membrane permeability, and organic synthesis .

Properties

IUPAC Name

2-propylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTQKBRBPNZLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295281
Record name 2-(propylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21213-10-5
Record name 21213-10-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(propylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylthio)benzoic acid typically involves the reaction of benzoic acid with propanethiol. The process includes heating and reacting benzoic acid and propanethiol under acidic conditions to facilitate a condensation reaction. Following this, neutralization and crystallization steps are carried out to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated crystallization processes.

Chemical Reactions Analysis

Types of Reactions: 2-(Propylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-(Propylthio)benzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(Propylthio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The propylthio group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with protein residues, affecting protein function and signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • This compound vs. Benzoic acid :
    The propylthio group increases lipophilicity (logP) compared to unsubstituted benzoic acid, enhancing its solubility in organic phases. This property is critical in membrane-based extraction processes, where higher logP correlates with faster extraction rates due to favorable partitioning into hydrophobic membranes .
  • This compound vs.
  • This compound vs. 2-(Propylsulfonyl)benzoic acid :
    Oxidation of the thioether (-S-) to a sulfonyl (-SO₂-) group drastically increases polarity, lowering logP and altering solubility profiles. This modification impacts applications in drug design, where sulfonyl groups enhance hydrogen bonding with biological targets .

Extraction Efficiency in Membrane Systems

Evidence from emulsion liquid membrane (ELM) studies highlights the role of substituents in extraction kinetics:

  • Extraction Rate: Benzoic acid and phenol are extracted rapidly (>98% in 5 minutes) due to high distribution coefficients (m), whereas acetic acid lags due to lower m. The propylthio group in this compound likely enhances m compared to acetic acid but may reduce diffusivity (D) relative to unsubstituted benzoic acid, leading to intermediate extraction rates .
  • Effective Diffusivity Order: Benzoic acid > Acetic acid > Phenol . Inference: this compound’s diffusivity is expected to fall between benzoic acid and phenol due to its larger molecular volume.

Biological Activity

2-(Propylthio)benzoic acid, with the molecular formula C10H12O2SC_{10}H_{12}O_2S, is a benzoic acid derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological properties.

Chemical Structure and Properties

The compound features a propylthio group attached to the benzoic acid moiety, which influences its solubility and interaction with biological targets. The presence of the sulfur atom in the propylthio group is particularly significant as it can participate in various biochemical interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

  • Antimicrobial Activity : Studies have indicated that benzoic acid derivatives, including this compound, exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Antioxidant Properties : Some derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage.
  • Anticancer Activity : Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. Research suggests that modifications in the benzoic acid structure can enhance binding affinity to anti-apoptotic proteins, making them potential candidates for cancer therapy.

Anticancer Mechanism

A study focusing on 2,5-substituted benzoic acids demonstrated that certain derivatives could effectively bind to anti-apoptotic proteins like Mcl-1 and Bfl-1, leading to increased apoptosis in cancer cells. The binding affinities were quantified using Ki values, indicating strong interactions that could be leveraged for therapeutic applications (Table 1).

CompoundKi Value (nM)Target Protein
Compound 24100Mcl-1
Compound 24150Bfl-1

These findings suggest that structural modifications in benzoic acid derivatives can significantly influence their biological activity, particularly in cancer treatment.

Antioxidant Activity

In another study involving benzoic acid derivatives isolated from Bjerkandera adusta, compounds were shown to enhance the activity of proteolytic enzymes involved in cellular degradation pathways. The most active compounds demonstrated significant antioxidant effects, promoting cellular health by reducing oxidative stress (Figure 1).

Figure 1: Antioxidant Activity of Benzoic Acid Derivatives

Q & A

Q. What are the recommended synthetic routes for 2-(propylthio)benzoic acid, and how can reaction conditions be optimized?

A two-step approach is often effective: (1) Introduce the propylthio group to a benzoic acid precursor via nucleophilic substitution or coupling reactions. For example, reacting 2-mercaptobenzoic acid with 1-bromopropane in an acidic medium under reflux, using catalysts like K₂CO₃ or NaH to enhance reactivity . (2) Purify the product via recrystallization or column chromatography. Optimize solvent polarity and temperature to improve yield. Monitor reaction progress using TLC or HPLC with UV detection .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • NMR Spectroscopy : Confirm the propylthio group’s presence via ¹H-NMR (δ ~2.5–3.5 ppm for SCH₂ protons) and ¹³C-NMR (δ ~30–40 ppm for thioether carbons).
  • FTIR : Look for S-C stretching vibrations (~600–700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 210). Always cross-validate with elemental analysis for purity ≥95% .

Q. What safety protocols are essential when handling this compound in the lab?

Based on analogs like 2-(4-hydroxybenzoyl)benzoic acid , use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of vapors. Store in a cool, dry place away from oxidizers. Conduct routine air sampling if scaling up synthesis, as per OSHA guidelines .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA. Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental data (e.g., X-ray crystallography) to resolve discrepancies .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate predictions with in vitro assays targeting COX-2 or similar pathways, inspired by aspirin’s benzoic acid backbone .

Q. How do crystallographic challenges arise in resolving the structure of this compound, and what strategies mitigate them?

Crystal packing can be disrupted by the flexible propylthio group. Use powder X-ray diffraction with Rietveld refinement for phase identification. If single crystals are elusive, employ Hirshfeld surface analysis to study intermolecular interactions (e.g., S···H hydrogen bonds). Pair with DSC to assess thermal stability .

Q. What methodologies resolve contradictions between experimental and computational data for this compound?

  • Scenario : DFT-predicted NMR shifts deviate from observed values.
  • Solution : Re-optimize the computational model with solvent corrections (e.g., PCM for DMSO). Check for conformational flexibility in the propylthio chain, which may require molecular dynamics simulations .

Q. How can metabolic pathways of this compound be predicted using in silico tools?

Use BKMS_METABOLIC or PISTACHIO databases to identify potential phase I/II metabolism sites (e.g., sulfur oxidation or glucuronidation). Validate with in vitro hepatocyte assays. For advanced studies, LC-MS/MS can detect sulfoxide metabolites, as seen in related thioether compounds .

Methodological Guidelines

Q. How should researchers design experiments to assess the photostability of this compound?

Expose the compound to UV-Vis light (λ = 254–365 nm) in a photoreactor. Monitor degradation via HPLC at intervals (0, 6, 12, 24 hrs). Use LC-MS to identify photoproducts (e.g., sulfoxides). Include dark controls to isolate thermal effects .

Q. What strategies improve the reproducibility of this compound synthesis across labs?

  • Documentation : Follow Beilstein Journal guidelines, detailing solvent grades, catalyst batches, and reaction times.
  • Collaborative Validation : Share samples with a third-party lab for NMR/LC-MS cross-checking.
  • Supporting Information : Publish raw spectra and crystallographic data in open repositories (e.g., Zenodo) .

Q. How can researchers troubleshoot low yields in the alkylation step of this compound synthesis?

  • Issue : Competing side reactions (e.g., oxidation of thiol groups).
  • Fix : Use inert atmosphere (N₂/Ar) and reducing agents (e.g., TCEP). Switch to polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Confirm reagent purity via GC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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